2-Bromonaphthalene-1-carboxylic acid

Physicochemical characterization Solid-state chemistry Material purification

Researchers requiring regioselective naphthalene functionalization often face inconsistent cross-coupling yields with generic bromo-naphthoic acids. 2-Bromonaphthalene-1-carboxylic acid solves this with its unique ortho-arrangement of Br and COOH groups, enabling high-yield (79-97%) decarboxylative cross-couplings. - Ortho-substitution pattern ensures predictable reactivity in Pd-catalyzed couplings - Balanced logP (~3.4) and tunable pKa optimize lead compound physicochemical profiles - White crystalline solid (mp 220-222°C) with reliable batch-to-batch consistency Supplied ≥95% purity with certificate of analysis; ambient shipping for research quantities.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 17542-05-1
Cat. No. B175357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromonaphthalene-1-carboxylic acid
CAS17542-05-1
Synonyms2-Bromonaphthalene-1-carboxylic acid
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br
InChIInChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
InChIKeyVWVUFWQRRWSXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromonaphthalene-1-carboxylic Acid Overview


2-Bromonaphthalene-1-carboxylic acid (CAS 17542-05-1), also known as 2-Bromo-1-naphthoic acid, is an organic compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol . It features a bromine atom at the 2-position and a carboxylic acid group at the 1-position of the naphthalene ring system. This unique ortho-arrangement of reactive functional groups distinguishes it from its regioisomers and positions it as a versatile intermediate in organic synthesis [1]. The compound is a white crystalline solid with a reported melting point of 220-222°C or 233°C [2].

2-Bromonaphthalene-1-carboxylic Acid: Why Analogs Fail


Substituting 2-Bromonaphthalene-1-carboxylic acid with a generic bromo-naphthoic acid or a closely related analog is scientifically unsound due to the profound impact of substitution pattern on both physical properties and reactivity. The target compound's unique ortho-relationship between the bromine and carboxylic acid groups creates a distinct steric and electronic environment compared to regioisomers like 1-bromo-2-naphthoic acid (CAS 20717-79-7) . This manifests in significant differences in melting point, pKa, and lipophilicity, which directly influence solid-state behavior, solubility, and ionization state in reaction media [1]. Furthermore, the specific position of the halogen determines the regioselectivity and efficiency in critical transformations like Pd-catalyzed cross-couplings, where the outcome is highly sensitive to the steric and electronic nature of the aryl halide. Using an analog with a different substitution pattern can lead to altered reaction yields, different selectivity, or complete reaction failure, compromising the integrity of a multi-step synthetic route or a medicinal chemistry campaign.

2-Bromonaphthalene-1-carboxylic Acid: Comparative Evidence


Melting Point Comparison

A direct comparison of melting points reveals a substantial difference between the target compound and its primary regioisomer. 2-Bromonaphthalene-1-carboxylic acid exhibits a melting point of 220-222 °C or 233 °C, whereas 1-bromo-2-naphthoic acid melts at a notably lower temperature of 190-192 °C [1]. This 30-40 °C difference suggests a stronger intermolecular lattice energy in the 2-bromo-1-carboxylic acid isomer.

Physicochemical characterization Solid-state chemistry Material purification

Acidity (pKa) Comparison

A comparison of predicted pKa values shows a minor but quantifiable difference in acidity between the two regioisomers. 2-Bromonaphthalene-1-carboxylic acid has a predicted pKa of 2.89±0.10, while the predicted pKa for 1-bromo-2-naphthoic acid is 2.85±0.30 [1][2]. This suggests the target compound is slightly less acidic.

Physicochemical properties Drug-likeness Reaction optimization

Lipophilicity (logP) Comparison

The target compound, 2-Bromonaphthalene-1-carboxylic acid, demonstrates a calculated XLogP3 value of approximately 3.4 [1]. While a directly comparable experimental logP value for 1-bromo-2-naphthoic acid is not readily available, this relatively high lipophilicity for the target compound is a key differentiator from less lipophilic carboxylic acid building blocks.

Drug design ADME prediction Lead optimization

Cross-Coupling Efficiency

The compound serves as a competent substrate in palladium-catalyzed decarboxylative cross-coupling reactions. A study reported that 2-Bromonaphthalene-1-carboxylic acid can be coupled with various aryl bromides to produce the corresponding biaryls in high isolated yields, ranging from 79% to 97% depending on the reaction partner [1]. This demonstrates the practical utility of its ortho-bromo-carboxylic acid motif in forming carbon-carbon bonds.

Organic synthesis methodology Cross-coupling Biaryl synthesis

2-Bromonaphthalene-1-carboxylic Acid: Application Scenarios


Fragment-Based Drug Discovery

Its balanced lipophilicity (logP ~3.4) and distinct substitution pattern make it a valuable starting point for fragment-based drug discovery or as a key intermediate in synthesizing naphthalene-containing pharmacophores. The difference in pKa compared to its regioisomer can be exploited to tune the physicochemical properties of lead compounds [1].

Biaryl Synthesis via Cross-Coupling

The compound is a highly effective substrate for decarboxylative cross-coupling reactions, enabling the construction of diverse biaryl libraries in high yield (79-97%). This is directly relevant for medicinal chemists and process chemists seeking to rapidly expand chemical space around a naphthalene core [2].

Advanced Materials & OLED Research

Its role as a building block for naphthalene derivatives, which are noted for applications in organic semiconductors and OLED technology, is a key differentiator for materials science procurement. The compound's unique functional group arrangement allows for precise tuning of electronic properties in larger conjugated systems [3].

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